molecular formula C15H15NO5S B2487879 3-(Methoxymethyl)-5-(phenylmethoxycarbonylamino)thiophene-2-carboxylic acid CAS No. 2287301-54-4

3-(Methoxymethyl)-5-(phenylmethoxycarbonylamino)thiophene-2-carboxylic acid

Cat. No. B2487879
CAS RN: 2287301-54-4
M. Wt: 321.35
InChI Key: IQBAYNLZRPCXCF-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-5-(phenylmethoxycarbonylamino)thiophene-2-carboxylic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as MMPTC and is a member of the thiophene family of organic compounds. MMPTC has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects, mechanism of action, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of MMPTC is not fully understood, but it is believed to involve the inhibition of various enzymes, including acetylcholinesterase and butyrylcholinesterase. MMPTC has also been shown to interact with DNA, suggesting that it may have a direct effect on gene expression.
Biochemical and Physiological Effects:
MMPTC has been shown to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase and butyrylcholinesterase. This makes MMPTC a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease. MMPTC has also been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using MMPTC in lab experiments include its potent inhibitory activity against various enzymes, its ability to interact with DNA, and its potential applications in various fields of scientific research. The limitations of using MMPTC in lab experiments include its high cost and the need for specialized equipment and expertise to synthesize and handle the compound.

Future Directions

There are several future directions for research on MMPTC, including the optimization of synthesis methods to increase yield and purity, the study of its mechanism of action, and the development of new applications for the compound. MMPTC may also be studied for its potential as a therapeutic agent for other diseases, such as cancer and inflammatory disorders. Additionally, the development of new derivatives of MMPTC may lead to the discovery of more potent and selective inhibitors of enzymes and other biological targets.

Synthesis Methods

MMPTC can be synthesized using various methods, including the reaction of 3-(methoxymethyl)thiophene-2-carboxylic acid with phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 3-(methoxymethyl)thiophene-2-carboxylic acid with phenylmethoxycarbonyl isocyanate in the presence of a base such as sodium hydride. These methods have been optimized to produce high yields of MMPTC with good purity.

Scientific Research Applications

MMPTC has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. MMPTC has been shown to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase and butyrylcholinesterase. This makes MMPTC a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease. MMPTC has also been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

3-(methoxymethyl)-5-(phenylmethoxycarbonylamino)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-20-9-11-7-12(22-13(11)14(17)18)16-15(19)21-8-10-5-3-2-4-6-10/h2-7H,8-9H2,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBAYNLZRPCXCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(SC(=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methoxymethyl)-5-(phenylmethoxycarbonylamino)thiophene-2-carboxylic acid

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